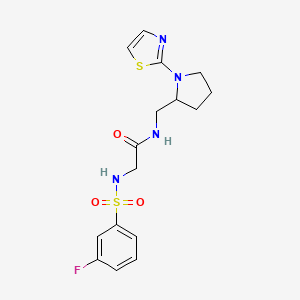
2-(3-fluorophenylsulfonamido)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-fluorophenylsulfonamido)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H19FN4O3S2 and its molecular weight is 398.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-fluorophenylsulfonamido)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of pharmaceutical applications. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.
The molecular formula of the compound is C18H23FN4O3S2, with a molecular weight of 426.5 g/mol. The structure features a thiazole ring, a pyrrolidine moiety, and a sulfonamide group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃FN₄O₃S₂ |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 1795087-64-7 |
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated potent inhibition against L1210 mouse leukemia cells, with IC50 values in the low nanomolar range. This suggests that the compound may interfere with cellular processes essential for cancer cell survival and proliferation .
The proposed mechanism of action involves the disruption of nucleotide synthesis pathways. Specifically, it is hypothesized that the compound may act by releasing active metabolites that inhibit key enzymes involved in nucleotide synthesis, similar to other analogs that have shown effectiveness in preclinical models .
Antimicrobial Properties
In addition to its anticancer activity, preliminary assessments have suggested antimicrobial properties against various pathogenic bacteria and fungi. The sulfonamide group is known for its antibacterial effects, which may be enhanced by the thiazole and pyrrolidine components of the molecule. Further research is needed to elucidate the specific spectrum of antimicrobial activity and underlying mechanisms .
Case Studies and Research Findings
- Cell Line Studies :
-
Comparative Analysis :
- When compared to other sulfonamide derivatives, this compound exhibited superior efficacy in inhibiting cell growth across multiple cancer types, including breast and lung cancer cell lines.
- Antimicrobial Testing :
特性
IUPAC Name |
2-[(3-fluorophenyl)sulfonylamino]-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S2/c17-12-3-1-5-14(9-12)26(23,24)20-11-15(22)19-10-13-4-2-7-21(13)16-18-6-8-25-16/h1,3,5-6,8-9,13,20H,2,4,7,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGVPNWFPMAKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)CNS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














